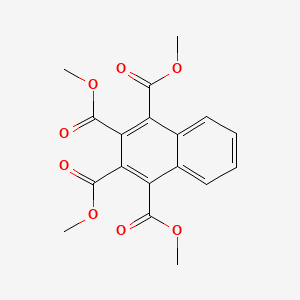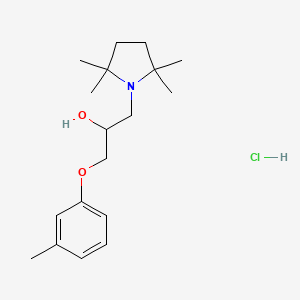
(8-beta)-6-Methylergoline-8-acetamide ditartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-beta)-6-Methylergoline-8-acetamide ditartrate is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique chemical structure, which includes a methylergoline backbone and an acetamide group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-6-Methylergoline-8-acetamide ditartrate typically involves multiple steps, starting from the basic ergoline structure. The process includes:
N-Alkylation: Introduction of the methyl group at the nitrogen position of the ergoline ring.
Acetylation: Addition of the acetamide group to the ergoline structure.
Tartaric Acid Addition: Formation of the ditartrate salt by reacting the compound with tartaric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(8-beta)-6-Methylergoline-8-acetamide ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at various positions on the ergoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified pharmacological properties, which are of interest for further research and development.
Applications De Recherche Scientifique
(8-beta)-6-Methylergoline-8-acetamide ditartrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergoline derivatives.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (8-beta)-6-Methylergoline-8-acetamide ditartrate involves its interaction with specific molecular targets, including:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8-beta)-6-Methylergoline-8-acetamide ditartrate is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other ergoline derivatives. Its combination of a methylergoline backbone and an acetamide group makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
41562-69-0 |
|---|---|
Formule moléculaire |
C25H33N3O13 |
Poids moléculaire |
583.5 g/mol |
Nom IUPAC |
2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H21N3O.2C4H6O6/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20;2*5-1(3(7)8)2(6)4(9)10/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21);2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,13+,15+;2*1-,2-/m011/s1 |
Clé InChI |
QTWZVXVIOJJQTN-WQRMPROISA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(=O)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


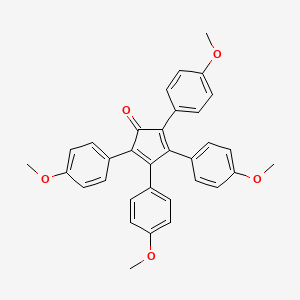
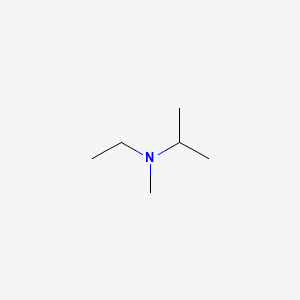


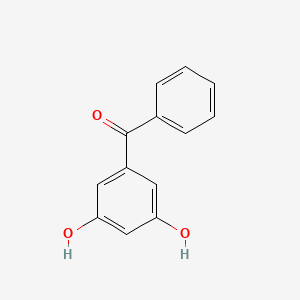
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
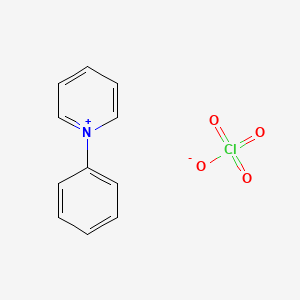
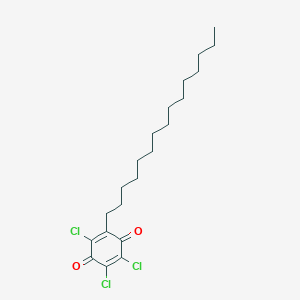
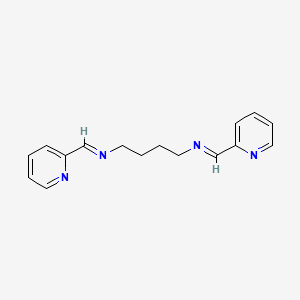

![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
